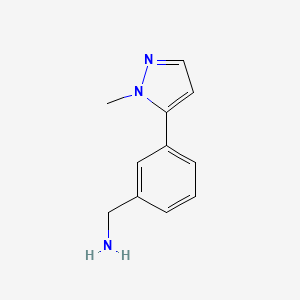

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine

Overview

Description

“(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine” belongs to the class of organic compounds known as phenylpyrazoles . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

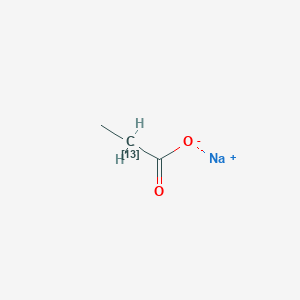

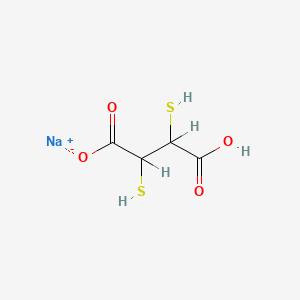

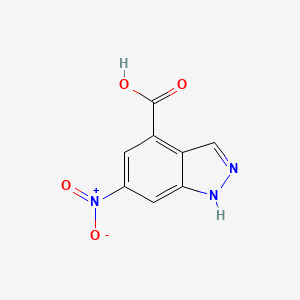

The synthesis of this compound involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . Another process involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis

The molecular weight of “this compound” is 187.24 . The IUPAC Standard InChI isInChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 . Chemical Reactions Analysis

The compound is used in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . It is also used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.24 . It is a powder at room temperature .Scientific Research Applications

Alzheimer's Disease Treatment

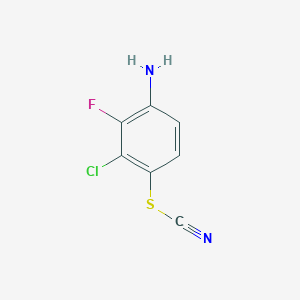

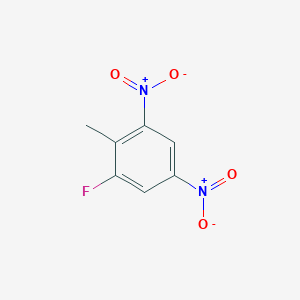

A study on 3-aryl-1-phenyl-1H-pyrazole derivatives, closely related to the query compound, showed that these derivatives have significant inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B. This suggests potential applications in treating Alzheimer's disease by improving cognitive functions and managing symptoms related to neurotransmitter imbalances. The research highlighted the synthesis of these compounds and explored their structure-activity relationships, indicating chloro and fluoro derivatives as potent inhibitors. Such findings contribute to the development of multitarget directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).

Photocytotoxic Agents for Cancer Therapy

Iron(III) complexes incorporating (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine derivatives have been explored for their photocytotoxic properties. These complexes demonstrated significant potency under red light irradiation, offering a promising approach for targeted cancer therapy. The complexes showed selective toxicity towards cancer cells, inducing cell death through the generation of reactive oxygen species upon light exposure. This research opens avenues for designing new photocytotoxic agents that could be activated specifically at tumor sites, minimizing damage to surrounding healthy tissues (Basu et al., 2014).

Antimicrobial Compounds

Novel derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, related to the queried compound, were synthesized and tested for their antimicrobial efficacy. These compounds displayed a range of activities against bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents. The synthesis and characterization of these compounds pave the way for further exploration of pyrazole derivatives in combating microbial resistance (Visagaperumal et al., 2010).

Catalytic Applications in Organic Synthesis

Pyrazole derivatives have found applications in catalysis, particularly in C-H bond activation processes. One study synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent successful activation to form unsymmetrical pincer palladacycles. These compounds demonstrated good catalytic activity and selectivity in reactions where the palladacycle remained in the Pd(II) state. This work contributes to the development of new catalysts for efficient and selective organic transformations (Roffe et al., 2016).

Corrosion Inhibition

Pyrazole and pyrazolone derivatives, structurally similar to the chemical of interest, have been evaluated as corrosion inhibitors for copper alloy in basic media. Their efficacy in preventing copper dissolution was assessed through weight loss, polarization, and electrochemical impedance measurements. The high efficiency of these compounds as corrosion inhibitors showcases their potential in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Sayed et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research applications , suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

It’s known that the compound belongs to the pyrazole class, which has diverse biological activities . Pyrazoles have been shown to interact with various targets in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been shown to impact a variety of biological pathways, including those involved in cancer and antioxidant activity .

Result of Action

Similar pyrazole derivatives have demonstrated cytotoxic effects on human cell lines .

Action Environment

It’s known that factors such as ph, temperature, and presence of other compounds can impact the activity of similar compounds .

Safety and Hazards

properties

IUPAC Name |

[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQOTZRZQXMJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640330 | |

| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934570-45-3 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

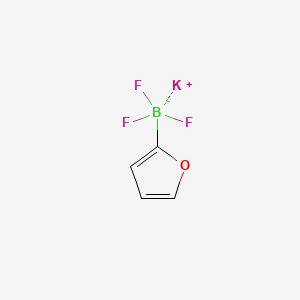

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)